N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the 4-chlorobenzyl group via nucleophilic substitution. The phenyl and phenylsulfanyl groups are then added through further substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22ClN3OS |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C25H22ClN3OS/c1-18-16-23(28-29(18)17-19-12-14-21(26)15-13-19)27-25(30)24(20-8-4-2-5-9-20)31-22-10-6-3-7-11-22/h2-16,24H,17H2,1H3,(H,27,28,30) |
InChI Key |
NWXOQBAQXMLXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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